The synthesis of (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol has been explored in the context of fragment-based drug discovery. While detailed synthetic procedures for this specific compound remain unpublished, a related study provides insight into the synthesis of similar 1,2,4-oxadiazole derivatives. [] This study outlines a multi-step process, typically involving the cyclization of an appropriate hydrazide with a carboxylic acid, followed by alkylation or other modifications to introduce desired functional groups.
The molecular structure of (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol is available in the Protein Data Bank, deposited by the Structural Genomics Consortium (SGC) and Diamond Light Source. [] The data highlights the presence of a phenyl ring attached to the 1,2,4-oxadiazole core, and a pyrrolidin-3-ol moiety linked through a methylene bridge. The stereochemistry at the pyrrolidine ring is explicitly defined as (3R).
(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol has been identified as a potential ligand for the catalytic domain of the human enzyme JARID1B. [] This enzyme, also known as lysine-specific demethylase 5B (KDM5B), is involved in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. While detailed mechanistic studies are yet to be published, it is likely that the compound interacts with the active site of the enzyme, potentially influencing its catalytic activity.
(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol finds application in fragment-based drug discovery, specifically targeting the human enzyme JARID1B. [] This approach involves screening small organic molecules (fragments) for their ability to bind to a protein target. Fragments that exhibit promising binding interactions can then be further optimized or linked together to develop more potent and selective inhibitors. In this context, (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol serves as a starting point for developing inhibitors of JARID1B, which could have implications for understanding epigenetic regulation and potentially lead to the development of novel therapeutic agents for diseases associated with dysregulated JARID1B activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: